molecular formula C39H62N10O15 B8137587 Angstrom6

Angstrom6

Cat. No.: B8137587
M. Wt: 911.0 g/mol
InChI Key: YUDSEXRLRQZDOS-PJYAFMLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angstrom6, also known as A6 peptide, is an eight amino acid peptide derived from single-chain urokinase plasminogen activator (scuPA). It interferes with the urokinase plasminogen activator/urokinase plasminogen activator receptor (uPA/uPAR) cascade and abrogates downstream effects. This compound has shown significant antitumor activity by inhibiting tumor cell migration, invasion, and metastasis through binding to CD44 and modulating CD44-mediated cell signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Angstrom6 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows the same principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to verify the purity and identity of the peptide .

Chemical Reactions Analysis

Types of Reactions

Angstrom6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Angstrom6 has a wide range of scientific research applications, including:

Mechanism of Action

Angstrom6 exerts its effects by binding to CD44, a cell surface glycoprotein involved in cell-cell interactions, cell adhesion, and migration. By binding to CD44, this compound modulates CD44-mediated cell signaling pathways, leading to the inhibition of tumor cell migration, invasion, and metastasis. The peptide interferes with the uPA/uPAR cascade, which plays a crucial role in tumor progression and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Angstrom6

This compound is unique due to its specific mechanism of action involving the modulation of CD44-mediated cell signaling. Unlike other inhibitors that target plasminogen activator inhibitor-1, this compound directly interferes with the uPA/uPAR cascade and abrogates downstream effects, making it a potent antitumor agent with distinct properties .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62N10O15/c1-21(52)42-23(7-2-3-15-40)36(60)47-16-4-8-27(47)35(59)45-25(19-50)33(57)46-26(20-51)37(61)49-18-6-10-29(49)38(62)48-17-5-9-28(48)34(58)43-22(12-14-31(54)55)32(56)44-24(39(63)64)11-13-30(41)53/h22-29,50-51H,2-20,40H2,1H3,(H2,41,53)(H,42,52)(H,43,58)(H,44,56)(H,45,59)(H,46,57)(H,54,55)(H,63,64)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDSEXRLRQZDOS-PJYAFMLMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62N10O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

911.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.